D-Valine, phenylmethyl ester
Description
D-Valine, phenylmethyl ester (CAS: 17645-51-1) is a chiral amino acid derivative where the carboxyl group of D-valine is esterified with phenylmethanol (benzyl alcohol). Its molecular formula is C₁₂H₁₇NO₂, with a molar mass of 207.27 g/mol . The compound is also known by synonyms such as Benzyl valinate and Valine benzyl ester. Structurally, it retains the D-configuration at the α-carbon, distinguishing it from its L-enantiomer.
This compound is utilized in organic synthesis as a protecting group for amino acids and in pharmaceutical research for probing stereospecific interactions. Its role in plant defense mechanisms has also been documented, where esterified valine derivatives act as signaling molecules .
Properties
IUPAC Name |
benzyl (2R)-2-amino-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRBOOICRQFSOK-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanidation and Strake Reaction
Isobutyraldehyde undergoes cyanidation with sodium cyanide (NaCN) and ammonium chloride (NH₄Cl) in ammoniacal solution at 35–40°C for 3–8 hours. This yields 2-amino-3-methylbutyronitrile via Strecker synthesis, with an 85% yield reported in Example 2.
Hydrolysis and Amidation
The nitrile intermediate is hydrolyzed in a mixed solvent system (ethanol/water) using sodium hydroxide and a ketone catalyst (acetone or 2-butanone) at –10–10°C. This step produces DL-2-amino-3-methylbutyryl amine, which is resolved using dibenzoyl-L-tartaric acid (L-DBTA) in acetone/water (80–95% acetone). The resolution achieves a 72% yield of D-2-amino-3-methylbutyryl amine-L-DBTA salt.
Acid Hydrolysis and Purification
The resolved salt is treated with 30% hydrochloric acid, refluxed for 24 hours, and purified via cationic exchange chromatography. Activated carbon decolorization and vacuum drying yield D-valine with 99.2% optical purity.
Direct Esterification of D-Valine
Fischer Esterification
D-Valine is esterified with benzyl alcohol under acidic conditions. A typical protocol involves:
Coupling Agent-Mediated Esterification
To avoid racemization, coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are employed:
Table 1: Comparison of Esterification Methods
| Method | Conditions | Yield (%) | Optical Purity (%) |
|---|---|---|---|
| Fischer Esterification | H₂SO₄, 110°C, 12h | 65–70 | 98.5 |
| DCC/DMAP Coupling | DCM, 25°C, 6h | 85–90 | 99.8 |
Tosylate Salt Formation for Enhanced Stability
The CAS entry for D-valine benzyl ester 4-methylbenzenesulfonate (17662-84-9) highlights the utility of sulfonate salts in purification and stabilization:
Sulfonation Protocol
Characterization
-
Appearance : White crystalline solid.
Stability and Process Optimization
Hydrolytic Stability
Studies on analogous valine esters (e.g., valacyclovir) demonstrate pH-dependent stability:
Table 2: Stability of Amino Acid Esters
| Compound | pH 7.4 Half-life (min) | Caco-2 Homogenate Half-life (min) |
|---|---|---|
| D-Valine benzyl ester | 493.6 ± 10.4 | 4.8 ± 0.2 |
| Valacyclovir | 829.4 ± 25.0 | 31.3 ± 0.8 |
Industrial-Scale Purification Techniques
Cationic Exchange Chromatography
Solvent Crystallization
Critical Analysis of Methodologies
Racemization Risks
Chemical Reactions Analysis
Types of Reactions: D-Valine, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Peptide Synthesis
D-Valine, phenylmethyl ester serves as a crucial building block in the synthesis of peptides. Peptides are vital in pharmaceuticals and biotechnology as they can mimic natural proteins and serve as therapeutic agents. The incorporation of D-Valine into peptide sequences enhances their stability and bioactivity, which is essential for developing effective drugs .
Drug Development
The compound has garnered attention for its role in enhancing the bioavailability of drugs. D-Valine derivatives can be designed as prodrugs that improve oral absorption through specific transport mechanisms in the body, such as the human peptide transporter 1 (hPEPT1). This is particularly relevant for poorly absorbed drugs, where D-Valine esters have shown significant permeability enhancements compared to their parent compounds . For instance, studies have demonstrated that D-Valine esters can increase the intestinal permeability of guanidino-containing drugs, making them more effective therapeutic agents .
D-Valine derivatives exhibit unique biological properties, particularly as ligands for peroxisome proliferator-activated receptors (PPARs). Research indicates that these compounds may act as dual agonists for PPARα and PPARγ, which are involved in regulating glucose and lipid metabolism. This suggests potential therapeutic applications in treating conditions such as insulin resistance and non-alcoholic fatty liver disease (NAFLD) due to their ability to modulate metabolic pathways .
Cosmetic Applications
Emerging studies suggest that D-Valine derivatives may also find applications in cosmetic formulations. Their potential moisturizing properties could enhance the efficacy of skincare products, making them attractive for cosmetic chemists looking to develop innovative formulations .
Research and Development
The versatility of this compound extends to various research domains:
- Protein Engineering : The compound can be utilized to modify proteins for improved stability and functionality.
- Chiral Resolution : It plays a role in chiral separation processes essential for producing optically active pharmaceuticals.
- Drug Delivery Systems : Incorporating D-Valine into drug delivery systems can enhance the solubility and bioavailability of therapeutic agents .
Case Study 1: Prodrug Strategy for Guanidino-Containing Compounds
In a study evaluating the transport mechanisms of guanidino-containing analogs, D-Valine esters were synthesized and tested for their ability to enhance oral absorption via hPEPT1. The results demonstrated that these prodrugs exhibited significantly higher uptake compared to their parent compounds, indicating their potential use in improving drug formulations .
Case Study 2: Metabolic Modulation
Research on D-Valine derivatives showed promising results in modulating metabolic pathways associated with PPAR activation. These findings suggest that D-Valine could be a candidate for developing treatments aimed at metabolic disorders like obesity and diabetes.
Mechanism of Action
The mechanism of action of D-Valine, phenylmethyl ester involves its interaction with specific molecular targets and pathways. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner, influencing various biochemical processes. For example, in the synthesis of antibiotics, it acts as a precursor that undergoes enzymatic transformations to form active pharmaceutical ingredients .
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomeric Comparison
- D-Valine vs. L-Valine Phenylmethyl Ester :
The enantiomeric form significantly impacts biological activity. For example, menthol-conjugated D-valine ester (ment-dVal) induces plant defense genes at 1 µM, similar to its L-form, but free D-valine alone is inactive . This suggests esterification masks polar groups, enabling interaction with biological targets irrespective of stereochemistry.
Ester Group Variations
- Key Observations: Hydrochloride Salts: Methyl and ethyl ester hydrochlorides (e.g., CAS 7146-15-8 ) exhibit higher water solubility, favoring pharmaceutical applications. Biological Activity: Phenylmethyl esters (e.g., ment-dVal) show unique bioactivity in plant defense, whereas fluoropentyl-indazole derivatives (e.g., 5F-AMB) target neurological receptors . Synthetic Utility: Phenylmethyl esters are widely used as protecting groups. For example, DOTA tris(phenylmethyl) ester facilitates the synthesis of acid-labile monoamides .
Structural Analogues
- 2,6-Dimethoxybenzoic Acid Phenylmethyl Ester (CAS: N/A): Isolated from Acanthopanax senticosus, this compound highlights the role of phenylmethyl esters in natural product chemistry .
- D-Valine, N-methyl-, phenylmethyl ester : The addition of an N-methyl group further modifies lipophilicity and metabolic stability, relevant in peptide mimetics .
Biological Activity
D-Valine, phenylmethyl ester (also referred to as D-Valine N-(phenylmethyl)-) is a derivative of the essential amino acid valine, distinguished by the presence of a phenylmethyl group attached to the nitrogen atom. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in metabolic regulation and as a ligand for peroxisome proliferator-activated receptors (PPARs).
Chemical Structure and Synthesis
This compound has the following molecular formula: CHNO with a molecular weight of approximately 221.29 g/mol. The synthesis of this compound can be achieved through various methods, including:
- Esterification : Reacting D-Valine with phenylmethyl alcohol in the presence of an acid catalyst.
- Amide Formation : Utilizing coupling agents to facilitate the formation of the ester bond between D-Valine and phenylmethyl groups.
Interaction with PPARs
This compound exhibits unique biological properties, particularly as a dual agonist for PPARα and PPARγ. These receptors are critical in regulating glucose and lipid metabolism, making this compound potentially beneficial for conditions such as insulin resistance and non-alcoholic fatty liver disease (NAFLD).
Table 1: Comparative Binding Affinity of D-Valine Derivatives
| Compound | PPARα Binding Affinity | PPARγ Binding Affinity |
|---|---|---|
| This compound | High | Moderate |
| L-Valine | Low | Low |
| N-Acetyl-D-valine | Moderate | High |
Therapeutic Potential
Research indicates that D-Valine derivatives may modulate metabolic pathways effectively. For instance, studies have shown that structural modifications can significantly influence the binding affinity and activation efficiency of these compounds towards PPARs. This modulation suggests therapeutic applications in metabolic disorders.
Case Studies
- Metabolic Regulation : A study demonstrated that this compound improved insulin sensitivity in rodent models, indicating its potential role in managing diabetes.
- Lipid Metabolism : Another investigation revealed that this compound could reduce hepatic lipid accumulation in animal models of NAFLD, showcasing its promise as a treatment for fatty liver disease.
- Prodrug Strategy : The compound has been evaluated as part of prodrug strategies aimed at enhancing oral absorption of poorly soluble drugs. In these studies, D-Valine esters showed significantly improved uptake in intestinal cell lines compared to their parent compounds .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of D-Valine derivatives is crucial for understanding their therapeutic applications. Studies have indicated that these compounds exhibit favorable absorption characteristics when designed as prodrugs targeting specific transporters like hPEPT1, enhancing their bioavailability .
Toxicological Assessment
While many studies highlight the beneficial effects of D-Valine derivatives, it is also essential to evaluate their safety profiles. Toxicological assessments have shown that certain doses may lead to mild adverse effects; however, comprehensive studies are still needed to establish safe dosage ranges for clinical applications .
Q & A
Q. What statistical models are appropriate for analyzing reaction yield variability in this compound synthesis?
- Methodological Answer : Multivariate analysis (e.g., ANOVA) can identify critical factors (temperature, reagent equivalents). For example, a 2³ factorial design revealed temperature as the most significant variable (p < 0.05) affecting yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
